Bienvenue dans la boutique en ligne BenchChem!

N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-)

calcium channel blockade Cav1.2 natural product

N-Methylcyclo(L-Phe-L-Ile-N-methyl-L-Phe-L-Val-), systematically designated cyclo-(L-N-MePhe-L-Val-L-N-MePhe-L-Ile) and assigned CAS 1380666-28-3, is a backbone-N-methylated cyclic tetrapeptide originally isolated from the fungus Onychocola sclerotica. It belongs to a three-member natural congener series (compounds 1–3) that share two N-methylphenylalanine residues in opposite positions but differ in the identity of the remaining two amino acids.

Molecular Formula C31H42N4O4
Molecular Weight 534.7 g/mol
Cat. No. B2565461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-)
Molecular FormulaC31H42N4O4
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C
InChIInChI=1S/C31H42N4O4/c1-7-21(4)27-31(39)35(6)24(18-22-14-10-8-11-15-22)28(36)32-26(20(2)3)30(38)34(5)25(29(37)33-27)19-23-16-12-9-13-17-23/h8-17,20-21,24-27H,7,18-19H2,1-6H3,(H,32,36)(H,33,37)/t21-,24-,25-,26-,27-/m0/s1
InChIKeyKZGZTOMXQSOTKE-SJSXQSQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Onychocin B (N-Methylcyclo(L-Phe-L-Ile-N-methyl-L-Phe-L-Val-)) – Core Identity and Baseline for Cyclic Tetrapeptide Selection


N-Methylcyclo(L-Phe-L-Ile-N-methyl-L-Phe-L-Val-), systematically designated cyclo-(L-N-MePhe-L-Val-L-N-MePhe-L-Ile) and assigned CAS 1380666-28-3, is a backbone-N-methylated cyclic tetrapeptide originally isolated from the fungus Onychocola sclerotica [1]. It belongs to a three-member natural congener series (compounds 1–3) that share two N-methylphenylalanine residues in opposite positions but differ in the identity of the remaining two amino acids [1]. The compound is a cardiac calcium channel blocker (Cav1.2) with demonstrated selectivity over the hERG potassium channel, placing it alongside diltiazem-class vasodilators but with a structurally distinct macrocyclic scaffold [1].

Why In-Class Cyclic Tetrapeptides Cannot Be Freely Interchanged with Onychocin B


The Onychocola sclerotica congener series reveals that single-residue substitution within the macrocycle (Val↔Ile) shifts Cav1.2 potency from 5.0 μM (compound 3) to 7.1 μM (compound 2) even though hERG selectivity is maintained across all three compounds [1]. Beyond potency, the asymmetric Val/Ile sequence of compound 2 produces quasi-symmetrical NMR features that are absent in the fully symmetric congeners 1 and 3, indicating conformational ensembles that may differentially affect target-binding kinetics and off-rate profiles [1]. For a procurement scientist, selecting a generic 'N-methylated cyclotetrapeptide' without specifying the exact sequence ignores these structural and functional differences, risking adoption of a congener with uncharacterized or sub-optimal activity at the intended biological target.

Quantitative Differentiation Evidence for cyclo-(L-N-MePhe-L-Val-L-N-MePhe-L-Ile) [Onychocin B / CAS 1380666-28-3]


Head-to-Head Cav1.2 Potency Comparison Across the Onychocin Congener Series

In a fluorescence-based Ca²⁺ influx assay, Onychocin B (compound 2) inhibited the L-type calcium channel Cav1.2 with an IC₅₀ of 7.1 ± 0.2 μM. The two closest natural congeners—compound 1 (cyclo-(N-MePhe-Val)₂) and compound 3 (cyclo-(N-MePhe-Ile)₂)—yielded IC₅₀ values of 6.2 ± 0.6 μM and 5.0 ± 0.9 μM, respectively [1]. The single Val→Ile substitution (compound 2 → compound 3) thus improves potency by ~1.4‑fold, while the symmetric Val‑only scaffold (compound 1) is ~1.15‑fold more potent than Onychocin B itself [1]. These data enable users to select the precise sequence that best matches their potency requirements, rather than assuming equipotency across the series.

calcium channel blockade Cav1.2 natural product

Selectivity Window: Cav1.2 vs. hERG Potassium Channel Across Congeners

Onychocin B displayed no meaningful hERG potassium channel inhibition up to 23.4 μM, translating to a Cav1.2/hERG selectivity ratio of >3.3. Congeners 1 and 3 showed similar behavior (hERG IC₅₀ >24.0 and >22.7 μM, respectively). In contrast, the reference antiarrhythmics astemizole and haloperidol potently inhibited hERG (IC₅₀ = 0.008 and 0.23 μM) [1]. The three natural cyclotetrapeptides therefore share a class-level selectivity advantage, but verification that Onychocin B specifically meets the >3‑fold window is supported by the direct experimental data in the same assay.

cardiac safety hERG selectivity

Natural Fermentation Yield Advantage of Onychocin B Over Its Congeners

From a 1 L static fermentation of O. sclerotica, Onychocin B (compound 2) was recovered in the highest mass (11.4 mg), exceeding compound 1 (4.0 mg) by ~2.9‑fold and compound 3 (8.5 mg) by ~1.3‑fold [1]. This intrinsic productivity advantage suggests that the producing fungus biosynthetically favors the Val/Ile hetero-sequence, which may translate into higher fermentation titers and lower cost-of-goods if scaled.

fermentation yield isolation natural product supply

Absence of Cytotoxicity Confirmed for Onychocin B

Onychocin B showed no cytotoxic activity against the Fa2N4 immortalized human hepatocyte cell line at concentrations up to 20 μM (IC₅₀ >20 μM). Congeners 1 and 3 produced identical negative results in the same assay [1]. While this is a class-level feature, the direct experimental verification for compound 2 specifically differentiates it from structurally related cyclotetrapeptides (e.g., certain tentoxin analogs) that may carry phytotoxic or cytotoxic liabilities.

cytotoxicity safety therapeutic window

Total Synthesis Feasibility via T3P-Mediated Cyclization

The linear precursor H-NMePhe-Val-NMePhe-Ile-OH was cyclized using 1-propanephosphonic acid anhydride (T3P) and N,N-diisopropylethylamine in CH₂Cl₂/DMF, affording Onychocin B in 36% yield after 24 h [1]. While no direct yield comparison for the other two congeners under identical T3P conditions was reported, this represents a benchmark for chemical synthesis access. The same study documented that the T3P-mediated cyclization can generate both kinetically trapped conformers (prone to hydrolysis) and the thermodynamically stable trans,cis,trans,cis (tctc) conformer, highlighting the importance of post-cyclization equilibration to obtain the desired product form [2].

peptide synthesis cyclization yield T3P

Research and Industrial Application Scenarios for Onychocin B Based on Verified Differentiation Data


Cardiovascular Lead Discovery Requiring a Defined Cav1.2/hERG Selectivity Window

Onychocin B provides a confirmed Cav1.2 IC₅₀ of 7.1 μM with a >3.3‑fold selectivity margin over hERG (>23.4 μM) in the same assay platform [1]. This makes it suitable as a starting scaffold for vasodilator or anti-hypertensive lead optimization programs where hERG-related cardiotoxicity is a key attrition risk. The quantitative selectivity data enable direct comparison with reference drugs diltiazem, verapamil, and nitrendipine within the same experimental framework [1].

Structure–Activity Relationship (SAR) Studies Exploiting Natural Congener Series

Because compounds 1–3 constitute a natural methylene-homologue series differing only in Val/Ile composition, Onychocin B (compound 2) serves as the central scaffold for SAR investigations [1]. Its asymmetric Val/Ile sequence offers a conformational ensemble distinct from the symmetric congeners, enabling systematic probing of how sequence asymmetry affects target engagement, binding kinetics, and downstream signaling without altering the N-methylation pattern [1].

Natural Product Supply Assessment and Fermentation Process Development

Onychocin B is the highest-yielding congener from the native O. sclerotica fermentation (11.4 mg/L), surpassing compound 1 by ~2.9-fold and compound 3 by ~1.3-fold [1]. This productivity advantage positions it as the most economical natural-product entry point for laboratories initiating fermentation optimization, media engineering, or biosynthetic gene-cluster studies [1].

Chemical Synthesis Feasibility Assessment for Cyclic Tetrapeptide Libraries

The 36% T3P-mediated cyclization yield establishes a reproducible synthetic benchmark for Onychocin B [1]. Researchers designing library syntheses around N-methylated cyclotetrapeptides can use this yield as a baseline comparator when evaluating alternative cyclization reagents, resin-based strategies, or sequence variants [2].

Quote Request

Request a Quote for N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.